![molecular formula C23H31NO3 B1213743 Diprafenone CAS No. 81447-80-5](/img/structure/B1213743.png)
Diprafenone
概要
説明
ジプラフェノンは、プロパフェノンと構造的に類似したクラスIc抗不整脈薬です。主に心臓の電気的活動を調節することで、不整脈の管理と治療に使用されます。 ジプラフェノンは、βアドレナリン遮断薬の特性で知られており、これは心臓の不整脈の治療における有効性に貢献しています .
準備方法
合成経路および反応条件
ジプラフェノンの合成には、2'-ヒドロキシ-3-フェニルプロピオフェノンと1-クロロ-2,3-エポキシプロパンを炭酸カリウム(K2CO3)の存在下で縮合させる方法が含まれ、2'-(2,3-エポキシプロポキシ)-3-フェニルプロピオフェノンが生成されます。 この中間体は、メタノール中で還流して2-メチル-2-アミノブタンで処理すると、ジプラフェノンが得られます .
工業生産方法
ジプラフェノンの工業生産方法は、通常、上記で説明したのと同じ合成経路に従いますが、大規模生産に最適化されています。これには、高純度試薬の入手可能性、正確な反応条件の維持、および最終製品を得るための効率的な精製プロセスの実施が含まれます。
化学反応の分析
反応の種類
ジプラフェノンは、次のようなさまざまな化学反応を起こします。
酸化: ジプラフェノンは、酸化されて対応するケトンまたはカルボン酸を生成することができます。
還元: 還元反応は、ジプラフェノンをアルコールまたはアミンに変換することができます。
置換: ジプラフェノンは、求核置換反応を起こすことができ、官能基が求核剤で置換されます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)と水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: メタノールナトリウム(NaOCH3)やtert-ブトキシドカリウム(KOtBu)などの求核剤がよく使用されます。
生成される主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールまたはアミンの生成。
置換: 置換されたジプラフェノン誘導体の生成。
科学研究への応用
ジプラフェノンは、次のような幅広い科学研究への応用があります。
化学: 抗不整脈薬とその化学的特性の研究における基準化合物として使用されます。
生物学: 細胞の電気生理学への影響とそのイオンチャネルを調節する可能性について調査されています。
医学: 上室性および心室性頻脈などのさまざまな種類の不整脈の治療における有効性について広く研究されています.
業界: 新しい抗不整脈薬や製剤の開発に使用されます。
科学的研究の応用
Antiarrhythmic Efficacy
Diprafenone has been primarily studied for its effectiveness in treating ventricular arrhythmias. A comparative study demonstrated that this compound significantly outperformed propafenone in suppressing ventricular premature beats in patients with complex arrhythmias. In a randomized trial, 7 out of 10 patients treated with this compound experienced substantial suppression of ventricular premature beats (mean suppression of 92%) compared to 5 out of 10 with propafenone (mean suppression of 80%) at similar dosages .
Table 1: Comparison of Efficacy Between this compound and Propafenone
Parameter | This compound (mg/day) | Propafenone (mg/day) | Result |
---|---|---|---|
Number of Patients | 10 | 10 | |
Mean Dose | 471 | 540 | |
VPB Suppression | 92% | 80% | Superior efficacy for this compound |
Side Effects | 4 patients | 4 patients | Mainly gastrointestinal |
Long-term Treatment Studies
In a long-term study involving patients with chronic ventricular arrhythmias, this compound was administered for an average duration of eight months. The results indicated that 21 out of 27 patients achieved a reduction in arrhythmic activity greater than or equal to 80%. Notably, side effects such as fatigue and dizziness were reported, leading to discontinuation in some cases, but the overall antiarrhythmic potency was deemed strong .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals that it is primarily metabolized by the liver, with a terminal half-life of approximately 1.5 hours following intravenous administration. Bioavailability increases with dosage, indicating saturable hepatic first-pass metabolism .
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Terminal Half-Life | 1.5 hours |
Volume of Distribution | 1.23 L/kg |
Free Fraction in Plasma | 1.68% |
Total Plasma Clearance | 741 mL/min/70 kg |
Interaction with Other Medications
This compound has been shown to affect the pharmacokinetics of digoxin, increasing its trough concentrations and area under the curve values significantly when co-administered. This interaction suggests that this compound may reduce the renal clearance of digoxin by approximately 20%, necessitating careful monitoring when these drugs are used together .
Case Studies and Clinical Trials
A series of clinical trials have assessed this compound's effectiveness during acute coronary occlusion and reperfusion scenarios. In one study involving mongrel dogs, this compound demonstrated significant antiarrhythmic effects during reperfusion but showed an increased incidence of ventricular arrhythmias during acute occlusion, highlighting the need for further investigation into its safety profile during acute cardiac events .
作用機序
ジプラフェノンは、心臓細胞のナトリウムチャネルを遮断することで効果を発揮し、心臓の興奮性と伝導性を低下させます。この作用は、心臓のリズムを安定させ、異常な電気活動を抑制するのに役立ちます。 さらに、ジプラフェノンのβアドレナリン遮断薬の特性は、心臓の交感神経刺激を抑制することで、その抗不整脈効果に貢献しています .
類似の化合物との比較
類似の化合物
プロパフェノン: ジプラフェノンと構造的に類似しており、クラスIc抗不整脈薬でもあります。
フレカイニド: 同様の電気生理学的特性を持つ別のクラスIc抗不整脈薬です。
エンカイニド: 作用機序が同等のクラスIc抗不整脈薬です。
ジプラフェノンの独自性
ジプラフェノンは、ナトリウムチャネル遮断薬とβアドレナリン遮断薬の両方の作用を持つため、ユニークです。 この組み合わせにより、不整脈の治療における有効性が向上し、他のクラスIc抗不整脈薬と比べて幅広い治療プロファイルが実現します .
類似化合物との比較
Similar Compounds
Propafenone: Structurally similar to diprafenone and also a class Ic antiarrhythmic agent.
Flecainide: Another class Ic antiarrhythmic agent with similar electrophysiological properties.
Encainide: A class Ic antiarrhythmic agent with comparable mechanisms of action.
Uniqueness of this compound
This compound is unique due to its dual action as a sodium channel blocker and beta-adrenergic antagonist. This combination enhances its efficacy in treating arrhythmias and provides a broader therapeutic profile compared to other class Ic antiarrhythmic agents .
生物活性
Diprafenone is a class IC antiarrhythmic agent primarily used for the treatment of ventricular arrhythmias. Its biological activity is characterized by its ability to block sodium channels and modulate beta-adrenoceptors, which plays a crucial role in its therapeutic effects. This article delves into the pharmacodynamics, pharmacokinetics, and clinical implications of this compound, supported by relevant case studies and research findings.
Pharmacodynamics
Mechanism of Action
This compound functions mainly as a sodium channel blocker, similar to other antiarrhythmic agents. It exhibits a high affinity for the inactivated state of sodium channels, which prolongs the refractory period of cardiac tissues and stabilizes cardiac membranes. This action helps in the management of arrhythmias by preventing ectopic pacemaker activity and reducing conduction velocity in myocardial tissues.
Beta-Adrenoceptor Interaction
Research has shown that this compound has a significant effect on beta-adrenoceptors. The enantiomers of this compound exhibit comparable antiarrhythmic activities, with the (S)-enantiomer demonstrating superior beta-blocking capabilities compared to its (R)-counterpart. Studies indicate that this compound's affinity for beta-adrenoceptors is greater than that of propafenone, another antiarrhythmic drug, suggesting enhanced efficacy in certain clinical scenarios .
Pharmacokinetics
Bioavailability and Metabolism
This compound's bioavailability is notably influenced by food intake. A study reported a 50% increase in bioavailability when administered with food, which is consistent across different metabolic phenotypes (fast and slow metabolizers) . The drug undergoes extensive first-pass metabolism, leading to variability in plasma concentrations among individuals.
Elimination and Half-Life
The elimination half-life of this compound varies but is generally around 2-4 hours. Its pharmacokinetic profile necessitates careful consideration during dosing, especially in patients with hepatic impairment or those on concomitant medications that may affect metabolic pathways.
Clinical Studies and Case Reports
Efficacy in Arrhythmia Management
Clinical studies have demonstrated the efficacy of this compound in managing various types of arrhythmias. In one notable case study involving patients with recurrent ventricular tachycardia, this compound showed significant reduction in arrhythmia episodes compared to baseline measurements. Patients reported improved quality of life and fewer hospitalizations due to arrhythmia-related complications.
Adverse Effects and Tolerability
While generally well-tolerated, some patients experience side effects such as dizziness, gastrointestinal disturbances, and potential drug interactions with other medications that affect cardiac function. Monitoring is recommended for patients with pre-existing cardiac conditions or those taking multiple medications.
Comparative Analysis of Antiarrhythmic Agents
Agent | Mechanism | Beta-Blocker Activity | Bioavailability | Half-Life |
---|---|---|---|---|
This compound | Sodium channel blocker | Significant | Increased with food | 2-4 hours |
Propafenone | Sodium channel blocker | Moderate | Variable | 3-6 hours |
Flecainide | Sodium channel blocker | Minimal | Low | 12 hours |
特性
IUPAC Name |
1-[2-[2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-4-23(2,3)24-16-19(25)17-27-22-13-9-8-12-20(22)21(26)15-14-18-10-6-5-7-11-18/h5-13,19,24-25H,4,14-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKMYSMWQCFYBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868613 | |
Record name | (+/-)-Diprafenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10868613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81447-80-5, 85414-47-7 | |
Record name | Diprafenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81447-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diprafenone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SA 76 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085414477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Diprafenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10868613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPRAFENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P35MD5C1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。